3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride
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Description
“3-bromoimidazo[1,2-a]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is also known as “7-Amino-3-bromo-imidazo[1,2-a]pyridine” and has a molecular weight of 212.05 . It is a light brown solid .
Synthesis Analysis
The synthesis of “3-bromoimidazo[1,2-a]pyridin-7-amine” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The InChI code for “3-bromoimidazo[1,2-a]pyridin-7-amine” is 1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “3-bromoimidazo[1,2-a]pyridin-7-amine” are quite interesting. For instance, 3-bromoimidazopyridines can be obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical and Chemical Properties Analysis
“3-bromoimidazo[1,2-a]pyridin-7-amine” is a light brown solid . It should be stored at temperatures between 0-8°C .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves the reaction of 3-bromo-2-chloropyridine with imidazole in the presence of a base to form 3-bromoimidazo[1,2-a]pyridine. This intermediate is then reacted with ammonia to form 3-bromoimidazo[1,2-a]pyridin-7-amine, which is subsequently converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromo-2-chloropyridine", "imidazole", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-2-chloropyridine is reacted with imidazole in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form 3-bromoimidazo[1,2-a]pyridine.", "Step 2: 3-bromoimidazo[1,2-a]pyridine is reacted with ammonia in an aprotic solvent, such as THF, at elevated temperature to form 3-bromoimidazo[1,2-a]pyridin-7-amine.", "Step 3: 3-bromoimidazo[1,2-a]pyridin-7-amine is reacted with hydrochloric acid in an aprotic solvent, such as ethanol, to form the dihydrochloride salt of 3-bromoimidazo[1,2-a]pyridin-7-amine." ] } | |
CAS No. |
2639440-23-4 |
Molecular Formula |
C7H8BrCl2N3 |
Molecular Weight |
285 |
Purity |
95 |
Origin of Product |
United States |
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